molecular formula C8H10N2 B1338895 6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine CAS No. 93587-43-0

6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine

Cat. No.: B1338895
CAS No.: 93587-43-0
M. Wt: 134.18 g/mol
InChI Key: CZQAFEZEQLKPPN-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine is a fused bicyclic amine that serves as a valuable scaffold in organic synthesis and pharmaceutical research. As a derivative of the cyclopenta[b]pyridine core—a structure recognized for its applications in developing bioactive molecules—this amine-functionalized analog is primed for exploration in medicinal chemistry . Its structure, featuring a rigid, partially saturated bicyclic system, makes it a promising intermediate for constructing more complex heterocyclic systems. Researchers can utilize this compound as a key precursor in synthesizing novel derivatives, such as carbonitriles, which have demonstrated significant potential as efficient corrosion inhibitors for carbon steel in acidic environments, with studies showing inhibition efficiencies up to 97.7% . The primary amine group provides a reactive handle for further functionalization via amidation, sulfonylation (as seen in related compounds like N-(6,7-Dihydro-5H-cyclopenta[c]pyridin-3-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide), or condensation reactions, enabling the generation of diverse compound libraries for screening . While specific mechanistic studies on this exact [C]-isomer are less common than its [b]-isomer counterpart, its core framework is associated with interactions relevant to drug discovery and materials science . This product is intended for research and development purposes only. It is not approved for use in humans or animals and must not be applied as a drug, cosmetic, or for any therapeutic or diagnostic purpose.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-8-4-6-2-1-3-7(6)5-10-8/h4-5H,1-3H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQAFEZEQLKPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90918327
Record name 2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridin-3-imine
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URL https://comptox.epa.gov/dashboard/DTXSID90918327
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Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93587-43-0
Record name 5H-2-Pyrindin-3-amine, 6,7-dihydro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridin-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-cyclopenta[c]pyridin-3-amine
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Preparation Methods

Cyclocondensation Reaction Using Sodium Alkoxide Catalysis

One of the most effective and widely reported methods for synthesizing 6,7-dihydro-5H-cyclopenta[C]pyridin-3-amine derivatives involves a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, catalyzed by sodium alkoxide solutions such as sodium ethoxide or sodium methoxide.

  • Reaction Conditions:
    • Reagents: 2,5-diarylidenecyclopentanone derivatives (0.02 mol), propanedinitrile (0.02 mol), sodium alkoxide (0.02 mol)
    • Solvent: Ethanol (with sodium ethoxide) or methanol (with sodium methoxide)
    • Temperature: Reflux at approximately 80 °C
    • Time: 1–2 hours reflux, followed by cooling and dilution with distilled water
  • Mechanism Overview:
    The reaction proceeds via a Michael addition of propanedinitrile to the α,β-unsaturated cycloketone intermediate, forming an adduct that undergoes nucleophilic attack by the alkoxide anion. This leads to cyclization and dehydration, yielding the target cyclopenta[C]pyridine derivatives. The process is efficient, yielding highly pure products without the need for chromatographic purification, relying instead on filtration and recrystallization.
Step Description Key Intermediate(s)
1 Knoevenagel condensation of cyclopentanone with aromatic aldehydes Diarylidene cyclopentanone
2 Michael addition of propanedinitrile to α,β-unsaturated cycloketone Adduct A
3 Nucleophilic attack by alkoxide anion Intermediate B
4 Cyclization and dehydration Final cyclopenta[C]pyridine

Smiles-type Rearrangement for Amino Derivatives

Another notable method involves a Smiles-type rearrangement, which is particularly useful for synthesizing 3-amino-6,7-dihydro-5H-cyclopenta[C]pyridine derivatives.

  • Reaction Details:
    • Starting materials: 2-[(1-alkyl(aryl)-4-cyano-6,7-dihydro-5H-cyclopenta[C]pyridin-3-yl)oxy]acetamides
    • Reagent: Sodium ethoxide
    • Outcome: Formation of 3-amino derivatives via rearrangement and nucleophilic substitution
  • Significance:
    This method allows for structural diversification and the introduction of amino functionality at the 3-position, which is critical for further functionalization and biological activity.

High-Pressure Ammonium Acetate-Mediated Cyclocondensation

A high-pressure synthetic approach using ammonium acetate as a mediator has been developed for related cyclopenta-fused pyridine systems, which can be adapted for this compound synthesis.

  • Method Highlights:
    • Reactants: 3-oxo-2-arylhydrazonopropanals with cyclic ketones (e.g., benzosuberone or tetralone)
    • Conditions: High-pressure Q-tube reactor, ammonium acetate as cyclization agent
    • Advantages: High atom economy, broad substrate scope, gram-scale applicability
  • Mechanistic Insight:
    The process involves sequential nucleophilic additions and dehydration steps leading to cyclized products. This method offers an alternative to classical reflux methods, with improved yields and reaction times.

Manganese-Catalyzed Oxidation

For derivatives related to 6,7-dihydro-5H-cyclopenta[C]pyridine, direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been achieved using manganese catalysts.

  • Catalyst and Oxidant: Mn(OTf)2 and tert-butyl hydroperoxide (t-BuOOH) in aqueous media
  • Conditions: Room temperature (25 °C), water as solvent
  • Outcome: High yield and excellent chemoselectivity oxidation, which can be a step in the synthesis of amino derivatives after further functional group transformations.
Method Key Reagents/Conditions Advantages Notes
Cyclocondensation with Sodium Alkoxide 2,5-Diarylidenecyclopentanone, propanedinitrile, sodium ethoxide/methoxide, reflux in EtOH/MeOH High yield, simple workup, no chromatography Well-established, versatile for derivatives
Smiles-type Rearrangement 2-[(1-alkyl(aryl)-4-cyano-6,7-dihydro-5H-cyclopenta[C]pyridin-3-yl)oxy]acetamides, sodium ethoxide Enables amino substitution at 3-position Useful for functionalized amino derivatives
High-Pressure Ammonium Acetate Cyclocondensation 3-oxo-2-arylhydrazonopropanals, cyclic ketones, ammonium acetate, Q-tube reactor High atom economy, gram-scale synthesis Alternative to classical heating
Manganese-Catalyzed Oxidation Mn(OTf)2, t-BuOOH, water, 25 °C Mild conditions, high selectivity Useful for oxidation steps in synthesis
  • The synthesized compounds from the cyclocondensation method were confirmed by IR, NMR spectroscopy, and elemental analysis. For example, the IR spectrum of a representative compound showed a characteristic absorption band at 2204 cm⁻¹ corresponding to the nitrile group.
  • Electrochemical and surface morphology studies demonstrated the stability and functional properties of these compounds, indicating their potential for further applications beyond synthesis.
  • X-ray crystallography and spectroscopic methods have been employed to confirm the structures of products obtained via high-pressure methods, ensuring the reliability of these synthetic routes.

The preparation of this compound and its derivatives is effectively achieved through cyclocondensation reactions catalyzed by sodium alkoxide solutions, with alternative methods such as Smiles-type rearrangement and high-pressure ammonium acetate-mediated cyclizations providing additional synthetic versatility. Manganese-catalyzed oxidation offers a complementary approach for related derivatives. These methods are supported by detailed mechanistic understanding and robust analytical validation, making them authoritative and reliable for research and industrial applications.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the cyclopentane ring or amine group under specific conditions:

a. Ring Oxidation
Using Mn(OTf)₂ as a catalyst and tert-butyl hydroperoxide (t-BuOOH) in water at 25°C, the cyclopentane ring is oxidized to form 6,7-dihydro-5H-cyclopenta[C]pyridin-5-one analogues .

Reagent Conditions Product Yield
Mn(OTf)₂, t-BuOOHH₂O, 25°C, 24 h6,7-Dihydro-5H-cyclopenta[C]pyridin-5-one85–92%

This method achieves high chemoselectivity without over-oxidizing the pyridine ring .

b. Amine Oxidation
The amine group can be oxidized to a nitro group using m-chloroperbenzoic acid (m-CPBA) in dichloromethane, yielding nitropyridine derivatives .

Reduction Reactions

The amine group participates in reductive alkylation or hydrogenation:

a. Reductive Alkylation
Treatment with sodium borohydride (NaBH₄) in methanol reduces imine intermediates generated from aldehyde condensations, forming N-alkylated derivatives.

b. Catalytic Hydrogenation
Under H₂ (1 atm) with Pd/C, the cyclopentane ring is fully saturated, producing decahydro derivatives.

Substitution Reactions

The pyridine ring and amine group undergo nucleophilic and electrophilic substitutions:

a. Nucleophilic Aromatic Substitution
Reaction with benzyl chloride in the presence of triethylamine yields N-benzylated products:

Reagent Conditions Product
Benzyl chloride, Et₃NCH₂Cl₂, reflux, 6 hN-Benzyl-6,7-dihydro-5H-cyclopenta[C]pyridin-3-amine

b. Electrophilic Substitution
Bromination with NBS (N-bromosuccinimide) in CCl₄ introduces bromine at the pyridine ring’s 4-position .

Cyclocondensation Reactions

The compound serves as a precursor in multicomponent reactions to synthesize polycyclic derivatives:

a. Synthesis of CAPD Derivatives
Cyclocondensation with propanedinitrile and 2,5-diarylidenecyclopentanone in sodium alkoxide yields 2-alkoxy-4-aryl-7-arylidene-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles (CAPDs) .

Reagent Conditions Product Yield
NaOEt, propanedinitrileEtOH, reflux, 2 hCAPD-1–CAPD-489–94%

These derivatives exhibit 97.7% corrosion inhibition efficiency for carbon steel in H₂SO₄, as shown by electrochemical impedance spectroscopy .

Mechanistic Insights

  • Oxidation : Mn(OTf)₂ facilitates radical intermediates, confirmed by ESR studies .

  • Corrosion Inhibition : CAPD derivatives adsorb on steel via physisorption and chemisorption, validated by Langmuir isotherms and Monte Carlo simulations .

Comparative Reactivity

Reaction Type Key Feature Unique Outcome
OxidationSelective ring oxidation in waterHigh chemoselectivity (no N-oxide formation)
CyclocondensationOne-pot synthesis of polycyclic nitrilesSuperior corrosion inhibition (97.7%)
SubstitutionRegioselective bromination at C4Enables further functionalization

Scientific Research Applications

Medicinal Chemistry Applications

  • Synthesis of Isoquinolone Derivatives :
    • 6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine is utilized in the synthesis of isoquinolone derivatives through ruthenium-mediated dual catalytic reactions. This process involves the activation of C-H bonds in isoquinoline, leading to the formation of isoquinolone compounds that are significant in medicinal chemistry due to their diverse biological activities.
  • Anticancer Activity :
    • Structural analogs of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The nitrogen-containing heterocyclic structure often correlates with enhanced biological activity, making it a target for drug development in oncology.

Organic Synthesis Applications

  • Multicomponent Reactions :
    • The compound is employed in multicomponent condensation reactions involving malononitrile and aldehydes to form 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. This method showcases its utility in generating complex molecular architectures efficiently.
  • Oxidation Reactions :
    • It serves as a precursor for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation processes. This reaction highlights the compound's versatility as a building block in organic synthesis.

Materials Science Applications

  • Corrosion Inhibition :
    • Recent studies have demonstrated that derivatives of this compound act as effective inhibitors for carbon steel corrosion in acidic environments (e.g., H₂SO₄). Electrochemical measurements indicate that these compounds exhibit superior inhibition efficiency, with some derivatives achieving up to 97.7% effectiveness .
    InhibitorEfficiency (%)Medium
    CAPD-197.7H₂SO₄
    CAPD-292.5H₂SO₄
    CAPD-390.0H₂SO₄
  • Surface Morphology Studies :
    • The effectiveness of these inhibitors has been corroborated through scanning electron microscopy (SEM) and electrochemical impedance spectroscopy (EIS), providing insights into the protective mechanisms at the steel interface .

Research indicates that this compound and its derivatives exhibit significant biological activities:

  • Binding Affinity Studies : Interaction studies have focused on the binding affinities with various biological targets, employing techniques such as molecular docking and dynamic simulations to understand pharmacodynamics better.
  • Comparative Analysis with Similar Compounds :
    Compound NameStructural FeaturesBiological Activity
    6,7-Dihydro-5H-cyclopenta[b]pyridinSimilar bicyclic structureAnticonvulsant properties
    3-Amino-6,7-dihydro-pyrido[3',2':4,5]furoContains furo ringCytotoxic effects against cancer cells
    6-AminoisoquinolineIsoquinoline coreNeuroprotective effects
    2-AminobenzothiazoleThiazole ringAntimicrobial activity

The unique bicyclic structure of this compound contributes to distinct biological activities not observed in other similar compounds, positioning it as a promising candidate for further research in drug development and synthetic chemistry.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can bind to the active site of an enzyme, inhibiting its activity and leading to a biological effect. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Cyclopenta[b]pyridine Derivatives

Compounds such as 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) differ in ring fusion ([b] vs. [C] position) and functional groups (carbonitrile vs. amine). CAPD derivatives exhibit 97.7% corrosion inhibition efficiency in 1.0 M H₂SO₄, outperforming many traditional inhibitors like Schiff bases or ionic liquids . Key electrochemical parameters for CAPD-1 include:

  • Charge transfer resistance (Rct): 412.5 Ω·cm² (vs. 12.4 Ω·cm² for uninhibited steel) .
  • Adsorption energy (MC simulations): -6241.48 kcal/mol, indicating strong interaction with carbon steel surfaces .

In contrast, the amine group in 6,7-dihydro-5H-cyclopenta[C]pyridin-3-amine enhances nucleophilicity, making it more reactive in substitution reactions but less effective in corrosion inhibition compared to CAPD’s electron-withdrawing carbonitrile group .

Multi-Substituted Cyclopenta[b]pyridines

Derivatives like 4-(4-chlorophenyl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5b) incorporate aryl and heteroaryl substituents, improving thermal stability and solubility. These compounds are synthesized via cycloaddition reactions, yielding colorless solids characterized by ¹H NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and IR (ν 1650 cm⁻¹ for C=N stretches) . Compared to the parent amine, these substitutions enhance applications in materials science but reduce bioavailability due to increased hydrophobicity.

Pyridine-Based Corrosion Inhibitors

Pyridine derivatives like 2-hydrazinobenzothiazole-carbohydrate hybrids achieve ~92% inhibition efficiency in acidic media, slightly lower than CAPD . However, their synthesis is more complex, requiring multi-step protocols, whereas CAPD and cyclopenta[C]pyridin-3-amine derivatives are synthesized in ≤3 steps under greener conditions .

Key Research Findings and Theoretical Insights

Electrochemical Performance

  • Inhibition Efficiency: CAPD-1 > CAPD-2 > CAPD-3 > CAPD-4, correlating with DFT-calculated energy gaps (ΔE) (CAPD-1: 4.12 eV) and Fukui indices (high electrophilicity at nitrogen sites) .
  • Adsorption Behavior: CAPD derivatives follow the Langmuir isotherm , combining physisorption (via π-electrons) and chemisorption (via lone pairs on N/O atoms) .

Biological Activity

6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine is a bicyclic amine compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure that combines elements of cyclopentane and pyridine. This structural configuration may contribute to its distinct biological activities compared to other similar compounds.

Property Details
Molecular Formula C10_{10}H12_{12}N
Molecular Weight 160.21 g/mol
IUPAC Name This compound

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticonvulsant Activity : The compound has shown promise in anticonvulsant assays, indicating potential therapeutic applications in epilepsy treatment.
  • Anticancer Properties : Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. The MTT assay results revealed that certain derivatives exhibited promising cytotoxicity against these cell lines .
  • Sigma Receptor Affinity : Compounds related to this compound have been evaluated for their binding affinity to sigma receptors, which play a role in pain modulation and neuroprotection. Some derivatives have shown nanomolar affinity for the σ1 receptor, suggesting potential analgesic properties .

The biological activity of this compound is thought to involve interactions with specific molecular targets:

  • Sigma Receptors : The compound acts as an antagonist at sigma receptors, influencing pathways related to pain perception and neuroprotection.
  • Cell Cycle Inhibition : In cancer cells, it may induce cell cycle arrest, leading to apoptosis in malignant cells.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound:

  • Catalytic Reactions : Ruthenium-mediated dual catalytic reactions have been employed to synthesize isoquinolone derivatives from related compounds.
  • High Pressure Synthesis : A greener approach utilizing high pressure has been explored to improve the efficiency of synthesis while reducing environmental impact .

Case Study 1: Anticancer Evaluation

A study evaluated the cytotoxic effects of various derivatives of this compound against three human cancer cell lines using the MTT assay. The results indicated significant inhibition of cell proliferation in MCF-7 and A549 cells .

Case Study 2: Sigma Receptor Binding

Another study focused on the structure-activity relationship of novel derivatives as sigma receptor antagonists. One promising compound exhibited high selectivity for σ1 receptors and demonstrated effective analgesic properties in animal models .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 6,7-dihydro-5H-cyclopenta[C]pyridin-3-amine and its derivatives?

  • Methodology : The compound is synthesized via multi-step reactions involving cyclopentanone derivatives and substituted thiophenes. For example, cyclocondensation of substituted propanones (e.g., 3-oxo-3-(thiophen-3-yl)propane derivatives) with cyclopentanone yields intermediates, which are further functionalized via nucleophilic substitution or hydrogenation. Catalytic hydrogenation using palladium or nickel in methanol or THF under controlled pressure (1–3 atm) is critical for reducing nitro or cyano groups to amines .
  • Key Data : Yields vary between 34% and 95%, depending on substituents and reaction conditions (e.g., 4-(thiophen-2-yl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine was synthesized in 95% purity using optimized catalytic conditions) .

Q. How are structural and purity characteristics of this compound validated?

  • Methodology : Characterization relies on 1H/13C NMR to confirm regiochemistry (e.g., aromatic protons at δ 6.92–7.45 ppm and cyclopentane protons at δ 2.24–2.98 ppm) and elemental analysis (C, H, N, S) to verify stoichiometry. FT-IR identifies functional groups (e.g., C≡N stretches at ~2200 cm⁻¹ in cyano derivatives). HPLC (≥98% purity) and mass spectrometry (e.g., [M+1]+ peaks) ensure purity and molecular weight accuracy .

Q. What safety protocols are essential for handling this compound?

  • Guidelines :

  • Storage : Keep at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent oxidation or hygroscopic degradation .
  • Hazard Mitigation : Use PPE (gloves, goggles) due to acute toxicity (H300/H310 codes) and environmental hazards (H400). In case of inhalation, move to fresh air and seek medical attention immediately. Neutralize spills with sand or vermiculite .

Advanced Research Questions

Q. How can low yields in catalytic hydrogenation steps be addressed?

  • Optimization Strategies :

  • Catalyst Screening : Transition from Pd/C to Raney nickel may improve selectivity for amine formation while minimizing side reactions (e.g., over-reduction).
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to methanol, as observed in the synthesis of 2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives (yield increased from 34% to 50% with solvent substitution) .
  • Pressure Modulation : High-pressure reactors (5–10 atm H₂) reduce reaction time and improve conversion efficiency .

Q. How do electron-donating vs. electron-withdrawing substituents affect reactivity and applications?

  • Experimental Design :

  • Substituent Screening : Introduce methoxy (electron-donating) or nitro (electron-withdrawing) groups at the 4-position of the pyridine ring. Compare reaction kinetics in nucleophilic aromatic substitution (e.g., SNAr reactions with thiophenes).
  • Application Testing : Electron-donating groups (e.g., methoxy) enhance ligand properties in coordination complexes (e.g., zinc-heteroimidazole systems), while electron-withdrawing groups improve electrophilicity for cross-coupling reactions .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Analytical Workflow :

Cross-Validation : Compare experimental 1H NMR shifts with DFT-calculated chemical shifts (software: Gaussian or ADF).

2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing cyclopentane protons from aromatic protons in crowded spectra) .

Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation, as applied in characterizing 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .

Q. What novel applications are emerging for cyclopenta-fused pyridines in materials science?

  • Research Frontiers :

  • Ligand Design : Derivatives like N-(2-(diphenylphosphaneyl)ethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-7-amine (L2) serve as ligands for transition-metal catalysts in asymmetric synthesis, with applications in pharmaceutical intermediates .
  • Optoelectronic Materials : Cyano-substituted derivatives (e.g., 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) exhibit tunable fluorescence properties for OLEDs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine
Reactant of Route 2
6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine

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